(S)-Phe-A110/B319
Description
Contextualizing the Role of Complex Synthetic Molecules as Biochemical Probes
Chemical biology research leverages the power of synthetic chemistry to create intricate molecules designed to interrogate and manipulate biological systems. These complex synthetic molecules, often referred to as biochemical probes, serve as invaluable tools for dissecting cellular pathways, identifying molecular targets, and understanding the mechanisms of disease. By precisely interacting with specific biomolecules, such as proteins or nucleic acids, these probes allow researchers to gain detailed insights into biological processes that would otherwise be inaccessible. The development of novel synthetic molecules with tailored properties is a cornerstone of modern biological investigation, enabling the advancement of our understanding of life at the molecular level. sheffield.ac.uk
Overview of the Significance of Selective Molecular Binders in Advanced Biological Research
The efficacy and utility of biochemical probes are often dictated by their selectivity. Selective molecular binders are compounds that exhibit a strong preference for a particular biological target over others, including closely related molecules or different isoforms of the same protein. In advanced biological research, this selectivity is paramount. It ensures that observed biological effects are attributable to the intended target, minimizing confounding results from off-target interactions. The ability to distinguish between subtly different protein variants, such as mutations common in diseases like cancer, is critical for developing targeted therapies and for fundamental research aimed at understanding the functional consequences of these variations. Without such selectivity, it becomes challenging to elucidate the precise roles of individual proteins or their specific altered states within complex cellular environments. biorxiv.org
Introduction to (S)-Phe-A110/B319 as a Selective Binder for Specific Protein Variants
This compound represents a significant advancement in the development of selective molecular binders for advanced biological research. This complex synthetic molecule has been characterized as a selective binder for specific variants of the phosphoinositide 3-kinase (PI3K) complex, particularly targeting the p110α subunit. Research has demonstrated that this compound exhibits a notably higher affinity for the H1047R mutant form of p110α within the p110α/p85α PI3K complex, compared to its wild-type counterpart. This differential binding capability makes this compound a valuable probe for studies focused on distinguishing between wild-type and mutant forms of PI3K, a pathway frequently dysregulated in various cancers. medchemexpress.commedchemexpress.eumedchemexpress.com
The development of such selective binders is often facilitated by techniques like DNA-encoded chemical libraries (DELs), which allow for the rapid screening of vast numbers of compounds to identify those with desired binding characteristics. nih.gov The specificity of this compound for the H1047R mutant of p110α underscores the potential of rationally designed synthetic molecules to serve as precise tools for investigating protein function and dysfunction in disease contexts.
Research Findings: Binding Affinity and Selectivity
Studies investigating the binding properties of this compound have quantified its affinity and selectivity for specific PI3K variants. These findings highlight the molecule's utility as a research tool.
| Target Protein Variant | Dissociation Constant (Kd) | Selectivity Ratio (vs. Wild-Type) | Notes |
| H1047R-PI3K | 185 ± 20 nM | 20-fold | Higher affinity for the H1047R mutant compared to wild-type p110α. |
This data indicates that this compound can effectively discriminate between the wild-type and the H1047R mutant form of p110α, a critical distinction for research into PI3K-driven pathologies. nih.gov
Properties
Molecular Formula |
C62H57F3N8O14S |
|---|---|
Molecular Weight |
1227.2 g/mol |
IUPAC Name |
(2R)-2-[[(3R)-3-carboxy-3-[3-[[(2S)-2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]-3-[4-[2-methyl-4-(trifluoromethoxy)phenyl]phenyl]propanoyl]amino]propanoylamino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C62H57F3N8O14S/c1-31-24-40(86-62(63,64)65)15-16-41(31)35-9-7-34(8-10-35)25-49(73-55(78)36-11-20-46-48(26-36)69-33(3)32(2)68-46)56(79)66-23-21-53(76)72-50(58(82)83)30-54(77)71-47(57(80)81)6-4-5-22-67-60(88)70-37-12-17-43-42(27-37)59(84)87-61(43)44-18-13-38(74)28-51(44)85-52-29-39(75)14-19-45(52)61/h7-20,24,26-29,47,49-50,74-75H,4-6,21-23,25,30H2,1-3H3,(H,66,79)(H,71,77)(H,72,76)(H,73,78)(H,80,81)(H,82,83)(H2,67,70,88)/t47-,49+,50-/m1/s1 |
InChI Key |
FPASBQZSPAJSND-IPUUQYIWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C[C@@H](C(=O)NCCC(=O)N[C@H](CC(=O)N[C@H](CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)NC(CC(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C |
Origin of Product |
United States |
Structural Design and Synthetic Methodologies of S Phe A110/b319
Principles of chemical synthesis applied to complex molecular architectures
The synthesis of complex molecular architectures, particularly within the context of drug discovery, relies on a strategic combination of chemical reactions and robust design principles. Key tenets include:
Combinatorial Chemistry: This approach involves the systematic and parallel synthesis of large libraries of compounds, enabling the rapid exploration of chemical space. wikipedia.orgacs.orgwikipedia.orgfortunepublish.com The "split-and-pool" strategy is a cornerstone, where a set of building blocks is reacted with a library, followed by splitting the library into portions, reacting each portion with a different building block, and then pooling them again. wikipedia.orgvipergen.comhitgen.comwikipedia.orgdecltechnology.com
DNA Encoding: In DELs, each chemical building block or reaction step is associated with a unique DNA sequence. This DNA tag serves as an identifier, allowing for the decoding of the structure of active compounds after screening. wikipedia.orgenamine.netharvard.edu This "DNA-recorded" or "DNA-templated" synthesis allows for the generation of libraries where the chemical identity is intrinsically linked to an amplifiable genetic barcode. harvard.edunih.govnih.gov
Modular Synthesis: Complex molecules are often assembled from smaller, well-defined building blocks. The design of these building blocks and the chemistry used to link them are critical for creating diverse and synthetically accessible libraries. acs.org
Stereochemical Control: For molecules with specific biological targets, controlling stereochemistry is paramount. Synthetic strategies must ensure the correct enantiomeric or diastereomeric form is produced or selected. rsc.orgrsc.orgacs.orgnih.govnih.govacs.org
Exploration of solid-phase synthesis techniques and advanced chemical methodologies relevant to (S)-Phe-A110/B319
The synthesis of DNA-encoded libraries, including compounds like this compound, often utilizes or adapts techniques from solid-phase synthesis, though the primary scaffold is the DNA molecule itself.
DNA-Templated Synthesis: This methodology uses the specific base-pairing properties of DNA to bring reactants into close proximity, thereby directing chemical reactions. harvard.eduillinois.eduwikipedia.orgrsc.orgacs.orgnih.gov The DNA sequence acts as a template, guiding the assembly of chemical building blocks. This approach can simplify synthesis by reducing the need for protecting groups and can be analogous to biological translation. illinois.eduacs.org
Split-and-Pool Synthesis: This is the most prevalent method for constructing DELs. It involves sequential chemical reactions and DNA encoding steps. Libraries are pooled after encoding and then split for subsequent reactions with new building blocks. wikipedia.orgvipergen.comhitgen.comdecltechnology.com This iterative process allows for the generation of libraries with immense diversity, where each chemical combination is uniquely tagged with DNA. vipergen.comdecltechnology.com
Advanced Chemical Conjugation: The efficient coupling of diverse chemical building blocks to DNA is crucial. This often involves the use of specialized linkers and robust chemical reactions that are compatible with DNA. rsc.orgdecltechnology.comnih.gov Techniques for conjugating amines, carboxylic acids, and other functional groups are essential for incorporating a wide range of building blocks. acs.orgnih.gov
Strategies for incorporating specific stereocenters, with emphasis on the (S)-phenylalanine moiety
The precise incorporation of stereocenters, such as the (S)-configuration of phenylalanine, is critical for achieving target specificity and biological activity.
(S)-Phenylalanine as a Building Block: Phenylalanine (Phe) is an essential amino acid, and its (S)-enantiomer is the naturally occurring form used in protein synthesis. vipergen.comdecltechnology.comnih.gov In DEL synthesis, enantiomerically pure (S)-phenylalanine derivatives are used as building blocks. acs.orgnih.gov The selection of chiral building blocks is a key aspect of library design to ensure the resulting compounds possess the desired stereochemistry. acs.orgnih.gov
Stereoselective Synthesis of Amino Acids: While (S)-phenylalanine is commercially available, advancements in enantioselective synthesis provide routes to various chiral amino acid derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, such as asymmetric alkylation or catalytic insertion reactions. rsc.orgacs.orgnih.govnih.govacs.org
Maintaining Chirality in DEL Synthesis: During the combinatorial synthesis process, care must be taken to ensure that the stereochemical integrity of chiral building blocks like (S)-phenylalanine is maintained. Reaction conditions are optimized to prevent epimerization or racemization. rsc.org Studies on similar PI3K binders have shown that the stereochemistry of amino acid components can significantly impact binding affinity, highlighting the importance of precise stereochemical control. rsc.orgnih.gov
Methodological advancements in the synthesis of phenylalanine-containing compounds
The synthesis of molecules incorporating phenylalanine has seen continuous advancements, particularly in the context of combinatorial and DNA-encoded library synthesis.
Combinatorial Peptide Synthesis: While DELs are not strictly peptide synthesis, the principles of coupling amino acids are relevant. Modern solid-phase peptide synthesis (SPPS) and solution-phase methods have been refined for efficiency and yield. nih.gov
DNA-Compatible Chemistry: A significant advancement has been the development of chemical reactions that are compatible with DNA. This includes coupling reactions, ligation strategies, and other transformations that can be performed in the presence of DNA without degrading it or interfering with its encoding function. wikipedia.orgharvard.edudecltechnology.comnih.govnih.gov
High-Throughput Synthesis and Automation: The scale required for DELs necessitates high-throughput synthesis platforms and automation. These technologies enable the parallel execution of thousands of reactions, ensuring efficiency and reproducibility in library generation. vipergen.comsptlabtech.com
Novel Building Blocks: The development of diverse and functionalized building blocks, including protected amino acids and their derivatives, is crucial for expanding the chemical space accessible through DELs. acs.orgnih.gov
Molecular Recognition and Binding Mechanisms of S Phe A110/b319
Investigation of selective binding affinity and specificity for the H1047R mutant of p110α in the p110α/p85α PI3K complex
(S)-Phe-A110/B319 has been characterized as a selective binder that exhibits a significantly higher affinity for the H1047R mutant of the p110α subunit within the p110α/p85α phosphoinositide 3-kinase (PI3K) complex. This selectivity is a key feature of its molecular recognition profile.
Quantitative analysis of binding affinity (Kd) and selectivity ratios relative to wildtype PI3K
Quantitative analyses have demonstrated that this compound possesses a notable selectivity for the H1047R mutant of p110α compared to its wild-type counterpart. Specifically, the compound shows a 20-fold higher affinity towards the H1047R mutant of p110α in the p110α/p85α PI3K complex. medchemexpress.com While specific quantitative Kd values for both wild-type and mutant forms are not detailed in the provided snippet, this fold-difference in affinity indicates a clear preference for the mutated enzyme.
Table 1: Binding Affinity and Selectivity of this compound for PI3Kα Mutants
| Target Protein | Binding Affinity (Fold Difference) | Notes |
| PI3Kα (H1047R mutant) | Higher affinity | 20-fold higher affinity compared to wild-type medchemexpress.com |
| PI3Kα (Wild-type) | Lower affinity | Baseline for selectivity comparison |
Structural elucidation of this compound:PI3K complex
The precise structural basis for the interaction between this compound and the PI3K complex, particularly the H1047R mutant of p110α, is crucial for understanding its mechanism of action.
Application of crystallographic studies and advanced spectroscopic techniques for interaction interface characterization
Crystallographic studies are instrumental in mapping the precise binding site and the atomic-level interactions between a ligand and its protein target. By determining the three-dimensional structure of the this compound:PI3K complex, researchers can identify key amino acid residues involved in binding. Advanced spectroscopic techniques, such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR), can further complement crystallographic data by providing insights into the kinetics of binding and the conformational changes occurring upon complex formation. However, specific details on the application of these techniques for this compound are not provided in the available information.
Computational modeling and molecular dynamics simulations of ligand-protein interactions
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are vital for predicting and analyzing ligand-protein interactions. These methods can elucidate the dynamic behavior of the complex, identify stable binding poses, and explore the energetic contributions of various molecular interactions. Such simulations can provide detailed insights into how this compound docks into the PI3K active site, the stability of this interaction over time, and the specific forces driving its affinity and selectivity, particularly for the H1047R mutant.
Role of the (S)-phenylalanine moiety in specific protein interactions
The (S)-phenylalanine moiety within the structure of this compound is likely a critical determinant of its specific protein interactions. Phenylalanine residues are known to engage in various non-covalent interactions within protein binding pockets, including hydrophobic interactions, van der Waals forces, and pi-pi stacking with aromatic amino acid side chains. The specific orientation and chemical environment of the (S)-phenylalanine group in this compound are expected to be finely tuned to interact with complementary residues in the PI3K active site, particularly those altered by the H1047R mutation, thereby contributing significantly to both binding affinity and selectivity.
Compound List:
this compound
Analysis of aromatic non-covalent interactions at the binding interface
Molecular recognition events are often mediated by a diverse array of non-covalent interactions, with those involving aromatic systems playing a pivotal role in stabilizing protein-ligand complexes wikipedia.orgmdpi.comuni-halle.de. These interactions, including π-stacking, cation-π, and anion-π interactions, are crucial for determining binding affinity and specificity wikipedia.orgresearchgate.netrsc.org.
Cation-π Interactions: This interaction involves the attraction between a positively charged cation and the electron-rich π system of an aromatic ring wikipedia.orgresearchgate.net. In proteins, positively charged amino acid residues like lysine (B10760008) and arginine, or even protonated nitrogen atoms in histidine, can participate. Conversely, aromatic residues like phenylalanine can act as the π-system interacting with cations. These interactions are significant in mediating the binding of neurotransmitters and other charged biomolecules wikipedia.orgbeilstein-journals.org.
Anion-π Interactions: Conversely, anion-π interactions occur between an anion and an electron-deficient π system wikipedia.orgrsc.org. While less common than cation-π interactions, they have been recognized as important in biological processes, particularly when aromatic rings are appropriately substituted or when co-occurring with other interactions, creating synergistic effects rsc.orgsci-hub.st. Phenylalanine and histidine residues have been observed to participate in anion-π interactions within biomolecules sci-hub.st.
Contribution of molecular stereochemistry to binding specificity and affinity
The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its binding specificity and affinity for a given target. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to vastly different biological activities.
Studies involving related compounds highlight the significant impact of stereochemistry on binding characteristics. For instance, in the context of DNA-encoded chemical libraries targeting PI3K, comparative affinity measurements were conducted on stereoisomers of the A110/B489 compound. The (R) stereoisomer (compound 17) exhibited a dissociation constant (Kd) of 126±2 nM, whereas the (S) enantiomer (compound 16) showed a Kd of 306±8 nM towards the wildtype protein nih.gov. This difference indicates that the specific spatial orientation of the chiral centers profoundly influences the strength of the interaction.
Furthermore, the compound combination A110/B319, identified as this compound in this context, demonstrated a dissociation constant (Kd) of 185±20 nM for the H1047R-PI3K mutant. Notably, this compound displayed a 20-fold selectivity for the mutant protein compared to the wildtype protein nih.gov. This observed selectivity underscores the role of molecular stereochemistry in discriminating between subtly different protein targets. The specific (S) configuration of this compound is therefore instrumental in dictating its precise fit within the binding pocket of the H1047R-PI3K mutant, thereby enhancing its affinity and conferring selectivity over the wildtype enzyme.
Binding Affinity of A110/B489 Stereoisomers
| Compound Identifier | Stereochemistry | Target Protein | Dissociation Constant (Kd) |
| Compound 17 | (R) | Wildtype PI3K | 126 ± 2 nM |
| Compound 16 | (S) | Wildtype PI3K | 306 ± 8 nM |
Biological Impact and Research Applications in Vitro and in Non Human Systems
Modulation of PI3K Signaling Pathways in Established Cellular Models
The PI3K signaling pathway is a complex network that plays a fundamental role in cellular regulation. Aberrant activation of this pathway is frequently observed in various diseases, including cancer, making it a significant target for therapeutic intervention. (S)-Phe-A110/B319 has been investigated for its capacity to influence this pathway.
In vitro cellular assays have been employed to understand how this compound affects the PI3K pathway. Studies indicate that compounds targeting PI3K can modulate key downstream effectors such as Akt and mTOR researchgate.netmdpi.comnih.govnih.gov. While specific data on this compound's direct impact on these downstream effectors in published literature is limited, its classification as a PI3K binder suggests an influence on these critical signaling nodes. Research into PI3K inhibitors generally shows that they can reduce the phosphorylation and activation of molecules like S6K and 4EBP1, which are involved in protein synthesis and cell growth probiologists.com.
Utilization of this compound in DNA-Encoded Chemical Library (DEL) Technologies for Target Identification and Validation
DNA-Encoded Chemical Library (DEL) technology represents a powerful approach for the high-throughput screening of vast numbers of small molecules to identify potential drug candidates or probes that bind to specific biological targets wikipedia.orgvipergen.comvipergen.comnih.gov. This technology merges chemistry with molecular biology, where each small molecule is linked to a unique DNA tag that serves as an identifier wikipedia.orgvipergen.comvipergen.com.
DEL screening typically involves immobilizing a target protein and incubating it with a library of DNA-tagged compounds. Molecules that bind to the target are then enriched, amplified via PCR, and identified through DNA sequencing wikipedia.orgvipergen.comnih.gov. This affinity-based selection process allows for the rapid identification of compounds with high affinity for a given target wikipedia.orgvipergen.com. Methodologies exist to identify both reversible and irreversible binders, with specific techniques designed to enrich for covalent inhibitors nih.gov. Various screening platforms, such as Binder Trap Enrichment (BTE) and Cellular Binder Trap Enrichment (cBTE), are employed for efficient DEL screening vipergen.comvipergen.com.
A significant application of DEL technology lies in its ability to identify binders that exhibit selectivity for specific protein variants, such as mutated forms of enzymes that are prevalent in diseases like cancer. This compound has been specifically utilized in DEL screening to identify binders for mutant forms of PI3K. Notably, this compound has demonstrated a 20-fold higher affinity for the H1047R mutant of p110α within the p110α/p85α PI3K complex compared to its wild-type counterpart medchemexpress.comnih.govmedchemexpress.com. This selectivity is crucial for developing targeted therapies that can specifically address disease-driving mutations while minimizing off-target effects. The H1047R mutation in PIK3CA is a common oncogenic driver, leading to the overactivation of the PI3K signaling pathway nih.govplos.org. DEL screening, by comparing selection fingerprints against wild-type and mutant PI3K variants, has revealed preferential enrichment of specific building block combinations, such as A110/B319, for the H1047R mutant nih.govresearchgate.net.
Methodological aspects of DEL selection for identifying selective molecular binders.
Comparative Studies with Related Molecular Probes or Peptidomimetics in Non-Human Research Contexts
Comparative studies are essential for understanding the structure-activity relationships (SAR) and selectivity profiles of molecular probes. While direct comparative studies of this compound with other specific molecular probes in non-human systems are not extensively detailed in the provided search results, the broader research context of PI3K inhibitors offers insights into such analyses.
The development of selective PI3K inhibitors has been driven by an understanding of the structural determinants within the PI3K binding site that confer isoform selectivity mdpi.comnih.govresearchgate.netrsc.org. The four highly homologous Class I PI3K isoforms (α, β, γ, and δ) possess unique physiological roles, making isoform selectivity a critical consideration in inhibitor design mdpi.comnih.govresearchgate.net. Differences in non-conserved residues within the ATP-binding site, along with protein flexibility and hydrogen bonding networks, contribute to selectivity mdpi.comnih.govrsc.org. For instance, specific amino acid residues like VAL851 in PI3Kα and VAL848 in PI3Kβ, and GLN859 in PI3Kα and ASP856 in PI3Kβ, have been identified as key contributors to distinguishing inhibitory selectivity between these isoforms rsc.org. The ability of compounds like this compound to discriminate between wild-type and mutant PI3K forms, such as H1047R-PI3K, highlights the importance of subtle structural variations in achieving target specificity medchemexpress.comnih.govmedchemexpress.com.
Potential for use in advanced biochemical assays and high-throughput screening platforms
The chemical compound this compound demonstrates significant potential for application in advanced biochemical assays and high-throughput screening (HTS) platforms due to its specific binding characteristics and its utility in sophisticated screening methodologies. As a selective binder, it offers a precise tool for probing biological systems, particularly in the context of protein-ligand interactions relevant to disease states medchemexpress.eumedchemexpress.commedchemexpress.com.
A key attribute of this compound is its high affinity and selectivity for specific protein variants. Research indicates that this compound exhibits a 20-fold higher affinity towards the H1047R mutant of p110α within the p110α/p85α Phosphoinositide 3-kinase (PI3K) complex when compared to the wild-type protein medchemexpress.commedchemexpress.commedchemexpress.comnih.gov. Specifically, the A110/B319 combination, identified as compound 22 in some studies, has shown a dissociation constant (Kd) of 185±20 nM for the H1047R mutant PI3K nih.gov. This marked selectivity is crucial for developing assays designed to distinguish between different protein isoforms or mutant forms, a common requirement in drug discovery and molecular diagnostics.
The compound has also been utilized in the context of DNA-encoded library (DEL) selections, a powerful high-throughput screening technology. In these selections, this compound was preferentially enriched against the H1047R mutant of PI3K, further underscoring its utility in identifying specific binders within vast chemical libraries nih.gov. This application highlights its role in advanced screening platforms that require highly specific molecular probes. Furthermore, its classification as a hapten suggests its suitability for conjugation to detectable labels or solid supports, enabling its use in various immunoassay formats or affinity-based screening assays medchemexpress.commedchemexpress.com.
The ability of this compound to selectively bind to a specific mutant protein makes it a valuable component for developing targeted biochemical assays. Such assays can be designed to quantify the presence or activity of the mutant protein, which is often implicated in various cancers and other diseases. Its application in DEL screening also points to its potential in accelerating the discovery of novel therapeutic agents by rapidly identifying compounds with desired binding profiles against specific targets or target variants.
Key Binding Characteristics of this compound
| Compound Name | Target | Target Variant | Affinity (Kd) | Selectivity Ratio (vs. WT) |
| This compound | p110α/p85α PI3K complex | H1047R mutant | 185±20 nM | ~20-fold |
Advanced Research Perspectives and Future Directions
Elucidation of allosteric modulation mechanisms by (S)-Phe-A110/B319
The precise mechanisms by which this compound exerts its allosteric modulation are a critical area for ongoing research. Understanding these interactions can unlock new strategies for drug discovery and probe development.
Identifying and characterizing allosteric binding sites requires a multidisciplinary approach, combining computational and experimental techniques. Molecular dynamics (MD) simulations, coupled with enhanced sampling methods, are instrumental in capturing the dynamic conformational changes of proteins, thereby revealing cryptic allosteric sites that may not be apparent in static structures rsc.orgnih.govfrontiersin.org. Computational tools such as FTMap and Q-SiteFinder aid in mapping potential allosteric regions by simulating the binding of small probe molecules across protein surfaces rsc.orgnih.govescholarship.orgnih.govresearchgate.net. Evolutionary conservation analysis also plays a vital role, identifying residues or regions conserved throughout evolution that are critical for protein regulation, including allosteric mechanisms rsc.orgfrontiersin.org.
Experimentally, fragment-based screening using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for identifying novel binding pockets, including allosteric sites rsc.orgnih.govnih.govescholarship.orgnih.gov. These techniques allow for the direct visualization of fragment binding, providing crucial three-dimensional data to characterize the interaction landscape of a protein, even for weak binding events escholarship.orgnih.gov. For a compound like this compound, these strategies can be employed to map its precise binding site on the PI3K complex, especially in distinguishing interactions with the H1047R mutant versus wild-type p110α.
The high selectivity of this compound for the PI3Kα H1047R mutant has significant implications for the design of next-generation research probes and chemical tools rsc.orgeuropa.eu. Such selectivity allows researchers to specifically interrogate the function and signaling pathways associated with this particular oncogenic mutation, which is prevalent in various cancers. By developing probes based on the this compound scaffold, scientists can create highly specific chemical tools to dissect the downstream effects of mutant PI3Kα activation in complex cellular environments, thereby advancing the understanding of disease mechanisms. These tools can help differentiate the roles of specific PI3K isoforms or mutant variants, leading to more precise experimental designs and more accurate interpretations of biological data.
Strategies for identifying and characterizing novel allosteric binding sites.
Development of novel research tools based on the this compound scaffold
The unique chemical structure and selective binding profile of this compound provide a robust foundation for developing a new generation of research tools.
Rational derivatization and functionalization of the this compound scaffold can lead to the creation of advanced chemical probes tailored for specific experimental applications. Modifications can aim to enhance binding affinity, improve selectivity, or introduce functional groups for various detection or manipulation purposes. For instance, incorporating fluorescent tags could enable real-time imaging of PI3Kα H1047R localization and activity within cells nih.govunistra.frmdpi.com. Similarly, conjugating the scaffold with radiolabels could facilitate positron emission tomography (PET) imaging for tracking biodistribution and target engagement in vivo tandfonline.com.
Furthermore, the development of covalent inhibitors or activity-based probes by functionalizing the this compound structure could provide tools for irreversible target engagement and identification of specific binding sites medipol.edu.trnih.gov. The introduction of bioorthogonal handles would allow for selective labeling and detection in complex biological matrices using click chemistry tandfonline.comnih.govresearchgate.net. These derivatization strategies are crucial for creating versatile chemical biology tools that can address a wide range of research questions related to PI3K signaling.
Integration with systems biology approaches for comprehensive pathway analysis and network perturbation studies
The PI3K pathway is a central node in numerous cellular signaling networks, making it a prime target for systems biology approaches. Compounds like this compound, with their specific modulation capabilities, are invaluable for perturbing these networks and observing the resultant cellular responses.
Systems biology studies often employ high-throughput techniques such as phosphoproteomics and transcriptomics to simultaneously measure thousands of signaling events downstream of PI3K activation europa.eumdpi.comembopress.orgnih.govresearchgate.netnih.govnih.govplos.org. By applying this compound or its derivatives in these contexts, researchers can precisely perturb the PI3Kα H1047R mutant, observe the cascading effects across interconnected pathways (e.g., RAS/ERK, WNT/β-catenin), and build comprehensive computational models of cellular signaling networks mdpi.comembopress.orgnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net. Such integrated analyses are essential for understanding how specific pathway alterations, like the H1047R mutation, contribute to cellular phenotypes and disease progression, and for identifying potential therapeutic intervention points.
Challenges and opportunities in developing highly selective molecular probes for complex biological systems in academic research
The development of highly selective molecular probes for complex biological systems presents both significant challenges and exciting opportunities for academic research.
Challenges: A primary challenge is achieving exquisite selectivity in a cellular milieu teeming with structurally similar proteins and isoforms, such as the PI3K family nih.govmdpi.comnih.govox.ac.uknih.gov. Distinguishing subtle functional differences between related targets remains difficult, and probes may exhibit off-target effects that can lead to misleading results nih.govnih.gov. Ensuring cell permeability, metabolic stability, and accurate target engagement validation in relevant biological models are also critical hurdles ox.ac.uknih.gov. Furthermore, the cost and complexity associated with synthesizing and validating novel, highly specific chemical probes can be prohibitive for many academic laboratories.
Opportunities: Despite these challenges, the development of selective probes offers unparalleled opportunities to dissect intricate biological mechanisms with unprecedented precision nih.govox.ac.uknih.gov. Probes like this compound, which target specific disease-driving mutations, can illuminate the precise roles of these aberrations in cellular function and disease pathogenesis. This deeper understanding can lead to the identification of novel therapeutic targets and biomarkers, ultimately accelerating drug discovery efforts. The creation of versatile chemical biology tools empowers fundamental research, enabling scientists to ask more sophisticated questions and gain deeper insights into the complex regulatory networks that govern cellular life.
Compound List
this compound
p110α
p85α
H1047R mutant of p110α
EGFR/PI3Kα-IN-1
(S,S,R)-AHPC-C6-NH2
HL-8
PQR530
PI3Kδ/BET-IN-1 (compound 10b)
PI3Kδ-IN-15 (compound 6b)
Androsin
Streptazolin
PIK3CA
PI3Kα
PI3Kβ
PI3Kδ
PI3Kγ
PI3K-C2α
PI3K-Akt
RAS/ERK
WNT/β-catenin
GDC-0941
GDC-0980
PI-103
NVP-BEZ235
TGX221
Buparlisib
Alpelisib
Rapamycin
Everolimus
PQR5146
CNX1351
FD223
FD274
FD268
PIK-108
JQ1
PFI-1
GW683965
PF-04457845
GNF-5
Cyclopamine
MitoSOX
NeoD
NP-C6-CXB
NB-C6-CCB
COX-2
ERK
FAK
ATG13
ULK1
INK128
TGFβ
LIF
Data Table: Selectivity of this compound for PI3Kα Isoforms
| Target/Isoform | Affinity/Selectivity Metric | Value/Description | Reference |
| PI3Kα (H1047R mutant) | Relative Affinity | Higher affinity (20-fold) | rsc.orgeuropa.eu |
| PI3Kα (Wild-type) | Relative Affinity | Lower affinity (implied) | rsc.orgeuropa.eu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
